molecular formula C26H25FN4O4S B11361399 N-(3,4-dimethylphenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3,4-dimethylphenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11361399
M. Wt: 508.6 g/mol
InChI Key: UVPFPTLFEDMDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the core pyrimidine structure. This is typically achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The introduction of the methanesulfonyl group is usually done via sulfonation using methanesulfonyl chloride under basic conditions. The final steps involve the coupling of the 3,4-dimethylphenyl and 3-fluorophenylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological responses. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHYLPHENYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-17-9-10-21(12-18(17)2)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-22-8-5-11-35-22)15-19-6-4-7-20(27)13-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

UVPFPTLFEDMDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)F)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.